N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide

physicochemical profiling medicinal chemistry building block selection

Select N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide (CAS 328977-78-2) to access a low-molecular-weight (127.11 g/mol), polar (XLogP3 -1.2, TPSA 96.7 Ų) heterocyclic building block with a pre-installed formamide electrophilic handle. The formamide isomer eliminates nitrile/imidate pre-activation steps required by the carboxamide isomer, enabling one-step thermal/acid-catalyzed cyclization to triazolo[4,5-d]pyrimidines in parallel synthesis workflows. Researchers developing anticoccidial agents can use the N1-unsubstituted scaffold to design patentable analogs outside EP 0151528 A2 claims. For energetic materials, the compound serves as a key intermediate toward >73% N-content tetrazole derivatives without the deprotection step needed for N1-substituted analogs. Ideal fragment for FBDD libraries targeting polar protein interfaces.

Molecular Formula C3H5N5O
Molecular Weight 127.11 g/mol
Cat. No. B11770378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2H-1,2,3-triazol-4-yl)formamide
Molecular FormulaC3H5N5O
Molecular Weight127.11 g/mol
Structural Identifiers
SMILESC(=O)NC1=NNN=C1N
InChIInChI=1S/C3H5N5O/c4-2-3(5-1-9)7-8-6-2/h1H,(H4,4,5,6,7,8,9)
InChIKeyDUTSNWIVGOSIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide (CAS 328977-78-2): Core Scaffold Profile for Procurement and Research Selection


N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide (CAS 328977-78-2) is a low-molecular-weight (127.11 g/mol) heterocyclic building block belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype [1]. The compound features a 1,2,3-triazole core bearing a free 5-amino group and a 4-formamide substituent, yielding a scaffold with three hydrogen-bond donors, four hydrogen-bond acceptors, a computed XLogP3 of -1.2, and a topological polar surface area (TPSA) of 96.7 Ų [1]. These physicochemical properties place it in a polarity range distinct from the more extensively explored 5-amino-1,2,3-triazole-4-carboxamide (CAS 4342-07-8) and N1-substituted ATC analogs that dominate the antiparasitic and anticancer patent literature [2].

Why N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide Cannot Be Replaced by Generic 5-Amino-1,2,3-triazole-4-carboxamides in Synthetic and Screening Workflows


Although N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide shares the same elemental formula (C₃H₅N₅O) with 5-amino-1,2,3-triazole-4-carboxamide, the two are constitutional isomers with distinct functional-group topology: the formamide substituent (–NH–CHO) versus the carboxamide substituent (–C(=O)NH₂) [1]. This distinction alters the hydrogen-bond donor/acceptor arrangement and influences both reactivity in downstream condensations (e.g., cyclization to triazolopyrimidines) and biological recognition [2]. In the ATC series, even minor modifications to the amide position produce >10-fold shifts in antiparasitic potency (pEC₅₀) [3]; therefore, interchange of the formamide and carboxamide isomers without experimental validation risks compromising synthetic yields, pharmacological activity, and reproducibility in screening campaigns.

Quantitative Differential Evidence for N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide in Scientific Procurement Decisions


Physicochemical Differentiation: Formamide Isomer Exhibits Higher TPSA and Altered Hydrogen-Bonding Capacity Versus Carboxamide Isomer

N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide (CAS 328977-78-2) possesses a topological polar surface area (TPSA) of 96.7 Ų [1], which is higher than the TPSA of its constitutional isomer 5-amino-1,2,3-triazole-4-carboxamide (CAS 4342-07-8), estimated at approximately 89–91 Ų based on the same computational method (Cactvs 3.4.6.11) [2]. The formamide isomer also displays a distinct hydrogen-bond donor/acceptor count arrangement (3 donors, 4 acceptors) [1] relative to the carboxamide isomer, which can affect passive membrane permeability and solubility in both organic and aqueous media.

physicochemical profiling medicinal chemistry building block selection

Synthetic Utility: Direct Formamide Handle Enables One-Step Cyclization to 8-Azapurines Without Pre-activation

The formamide group at the 4-position of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide can function as a built-in electrophilic formyl equivalent for cyclocondensation reactions, enabling direct conversion to 6-hydroxy-8-azapurine derivatives upon heating [1]. In contrast, the corresponding 5-amino-1,2,3-triazole-4-carboxamide requires prior activation (e.g., conversion to a nitrile or imidate) or more forcing conditions to achieve analogous cyclization, as the carboxamide carbonyl is less electrophilic than the formamide CH=O moiety [2]. This reactivity difference can translate to shorter synthetic sequences, higher atom economy, and reduced purification burden.

heterocyclic synthesis triazolopyrimidine 8-azapurine

Energetic Materials Precursor: N1-Unsubstituted Formamide Triazole Enables Direct Functionalization Toward High-Nitrogen Tetrazole Hybrids

The N1-unsubstituted 5-amino-1,2,3-triazole scaffold, exemplified by N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide, serves as a key precursor for the synthesis of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, a nitrogen-rich energetic compound (C₃H₄N₈) with a nitrogen content of 73.7% [1]. The free N1–H position allows direct further functionalization (azido, nitro, diazene-bridged derivatives), whereas N1-substituted ATC analogs (e.g., N1-benzyl or N1-phenyl derivatives) require deprotection steps before analogous transformations [2]. This synthetic accessibility makes the N1-unsubstituted formamide triazole a strategic starting material for preparing diverse energetic derivatives in fewer steps.

energetic materials nitrogen-rich heterocycles propellant chemistry

Patent Landscape: N1-Unsubstituted Formamide Triazole Occupies a Distinct IP Space Compared to N1-Aryl/ Alkyl ATC Analogs in Anticoccidial Applications

The European patent EP 0151528 A2 (1985) explicitly claims 5-amino-1,2,3-triazoles wherein R₂ can be 'formamido' and R₁ is phenyl, phenylalkyl, or related aryl/heteroaryl groups, for anticoccidial use in poultry [1]. The generic formula (I) includes formamido as one of the allowed 5-position substituents alongside amino, acetamido, ureido, and guanidino; the 4-position (R₃) is limited to carbamoyl, cyano, carbazoyl, amidino, or N-hydroxycarbamoyl [1]. N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide (with a 4-formamide rather than a 4-carbamoyl and lacking the N1-aryl substituent) falls outside the exact claims of EP 0151528, potentially offering freedom-to-operate advantages for specific veterinary or agrochemical applications where N1‑substituted analogs are patent-encumbered [2]. The related US patent 4,752,611 covering 5-formimidoyl-1,2,3-triazoles further reinforces the IP relevance of the formamide/formimidoyl chemotype [2].

anticoccidial veterinary pharmaceutical intellectual property

High-Value Application Scenarios for N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis: Triazolopyrimidine-Focused Libraries via Direct Formamide Cyclocondensation

Medicinal chemistry teams constructing triazolo[4,5-d]pyrimidine libraries can exploit the formamide group of N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide as a pre-installed electrophilic handle, enabling one-step thermal or acid-catalyzed cyclization to 8-azapurine scaffolds without requiring pre-activation of the amide [1]. This strategy eliminates the nitrile or imidate formation steps required when starting from the 5-amino-1,2,3-triazole-4-carboxamide isomer, reducing the linear sequence by at least one synthetic step and improving overall library production throughput [1]. The method is particularly suited for parallel synthesis formats in drug discovery.

Energetic Materials Development: Gateway Building Block for High-Nitrogen Tetrazole-Triazole Hybrids

Research groups focused on nitrogen-rich energetic materials can use N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide as the key intermediate in the established 5-step route to 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole (73.7% N content) and its azido, nitro, and diazene-bridged derivatives [1]. The N1-unsubstituted nature of the formamide triazole eliminates the deprotection step required for N1-aryl/alkyl analogs, shortening the synthetic sequence by 1–2 steps compared to alternative routes [2]. This scenario is relevant for defense, aerospace, and propellant chemistry sectors seeking efficient access to high-nitrogen heterocycles.

Anticoccidial Lead Optimization: Freedom-to-Operate Chemical Series for Veterinary Drug Discovery

Industrial veterinary drug discovery teams pursuing novel anticoccidial agents can use N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide as a synthetic starting point that falls outside the precise generic claims of EP 0151528 A2 (which requires an N1-aryl/heteroaryl substituent) [1]. By elaborating the N1 position with non-aryl substituents or leaving it unsubstituted while maintaining the formamide functionality, researchers can generate composition-of-matter patentable analogs that retain the anticoccidial pharmacophore while circumventing existing IP [2]. The established anticoccidial activity of structurally related 5-formimidoyl-1,2,3-triazoles (US 4,752,611) provides a rational basis for lead generation in this space [2].

Physicochemical Property Screening: Polar Fragment Library Member for Extracellular Target Campaigns

Fragment-based drug discovery (FBDD) groups seeking polar, low-molecular-weight heterocycles with high aqueous solubility can select N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide as a screening library member based on its computed XLogP3 of -1.2 and TPSA of 96.7 Ų [1]. These values place the compound in a polarity range favorable for targeting extracellular protein–protein interaction interfaces or polar enzyme active sites, and distinguish it from the slightly less polar carboxamide isomer (TPSA ~89–91 Ų) [2]. The compound's rotatable bond count of 1 further supports its suitability as a rigid fragment with low entropic penalty upon binding [1].

Quote Request

Request a Quote for N-(5-Amino-2H-1,2,3-triazol-4-yl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.